2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol
Description
2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol is a heterocyclic compound containing a pyrimidine ring substituted with a methyl group at the 2-position, a pentan-3-yl group at the 6-position, and a hydroxyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
2-methyl-4-pentan-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-4-8(5-2)9-6-10(13)12-7(3)11-9/h6,8H,4-5H2,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIRJXJJFGMOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)NC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-4-hydroxy-6-(pentan-3-yl)pyrimidine with suitable reagents can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl and pentan-3-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different alkyl or aryl groups .
Scientific Research Applications
2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a fused nitrogen-containing heterocyclic ring system known for its biological activities.
Pyrimido[4,5-d]pyrimidine: Another related compound with a bicyclic structure and significant biological significance.
Uniqueness
2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, pentan-3-yl group, and hydroxyl group on the pyrimidine ring makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Methyl-6-(pentan-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The molecular structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methyl group and a pentan-3-yl group, which may influence its biological activity.
Anticancer Activity
Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In a study involving a series of pyrimidine derivatives, some were found to inhibit cell proliferation in cancer models such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.3 to 24 µM .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induction of apoptosis |
| Analog A | HCT116 | 9.87 | Inhibition of cell cycle progression |
| Analog B | HePG2 | 8.15 | Dual EGFR/VGFR2 inhibition |
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | Antibacterial | TBD |
| Analog C | S. aureus | Antibacterial | TBD |
| Analog D | C. albicans | Antifungal | TBD |
Case Studies
In one notable case study, researchers synthesized several analogs of pyrimidine derivatives and evaluated their biological activities. The results indicated that modifications to the substituents on the pyrimidine ring significantly affected their potency against cancer cells and microbes .
Study Findings:
- Cytotoxicity : The study demonstrated that certain structural modifications enhanced the cytotoxic effects against cancer cell lines.
- Selectivity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use.
- Mechanistic Insights : Molecular docking studies revealed possible binding interactions with key enzymes involved in cancer progression and microbial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
